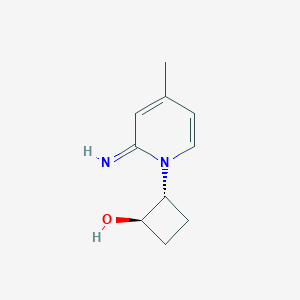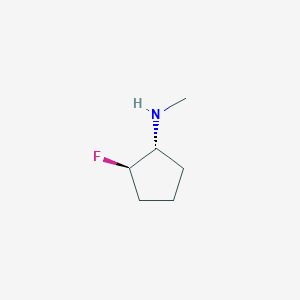
(1R,2R)-2-fluoro-N-methylcyclopentan-1-amine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of a compound like this would likely involve the introduction of the fluorine and methylamine groups onto a cyclopentane ring. This could potentially be achieved through various organic chemistry reactions, such as nucleophilic substitution or addition reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the cyclopentane ring, with the fluorine and methylamine groups attached at the 1 and 2 positions, respectively. The (1R,2R) notation indicates that these groups are arranged in a certain way in three-dimensional space .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reaction conditions and the other reactants present. The fluorine atom and the amine group could potentially be involved in various types of reactions, such as nucleophilic substitution or elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could affect its reactivity and the amine group could influence its polarity .Applications De Recherche Scientifique
PFAS Removal by Amine-Functionalized Sorbents
Amine-containing sorbents, such as (1R,2R)-2-fluoro-N-methylcyclopentan-1-amine, have been identified as promising alternatives for the removal of Perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. The effectiveness of these sorbents is attributed to electrostatic interactions, hydrophobic interactions, and the specific morphology of the sorbent, suggesting a multifaceted approach to PFAS control in water treatment processes (Ateia et al., 2019).
Advanced Oxidation Processes for Nitrogen-Containing Compounds
The degradation of nitrogen-containing compounds, including various amines, is crucial due to their resistance to conventional degradation processes. Advanced oxidation processes (AOPs) have shown effectiveness in mineralizing these compounds, reducing human intake, and enhancing treatment schemes. This suggests the potential application of compounds like (1R,2R)-2-fluoro-N-methylcyclopentan-1-amine in studying and optimizing AOPs for the degradation of resistant nitrogen-containing compounds in environmental settings (Bhat & Gogate, 2021).
Analysis of Biogenic Amines in Foods
The analysis of biogenic amines in food is critical for food safety and public health. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC), which could potentially involve derivatives like (1R,2R)-2-fluoro-N-methylcyclopentan-1-amine, are used for the quantification of biogenic amines in various food products. These analytical methods are vital for assessing the freshness and spoilage levels of food, thus preventing food poisoning episodes and ensuring consumer safety (Önal, 2007).
Fluoropolymer Applications and Safety
Fluoropolymers, which include (1R,2R)-2-fluoro-N-methylcyclopentan-1-amine derivatives, are distinguished from other poly- and perfluoroalkyl substances (PFAS) due to their unique properties such as thermal, chemical, photochemical, and biological stability. These compounds are used in various industrial applications, including in the medical field for implanted cardiovascular devices, demonstrating no significant chronic toxicity, carcinogenicity, or endocrine disruption. This highlights the importance of differentiating fluoropolymers from other PFAS in regulatory assessments to ensure their safe and effective use (Henry et al., 2018).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(1R,2R)-2-fluoro-N-methylcyclopentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FN/c1-8-6-4-2-3-5(6)7/h5-6,8H,2-4H2,1H3/t5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDPWAVIPPRFRLL-PHDIDXHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCC1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H]1CCC[C@H]1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-fluoro-N-methylcyclopentan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



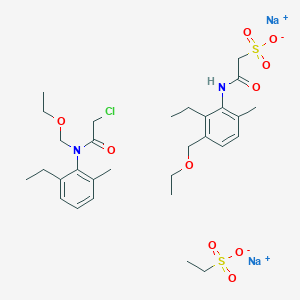
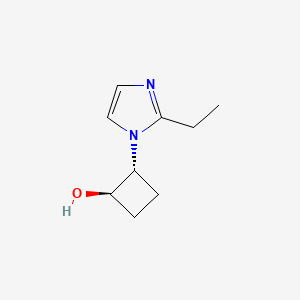
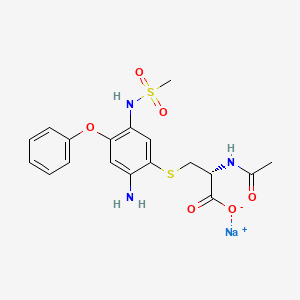
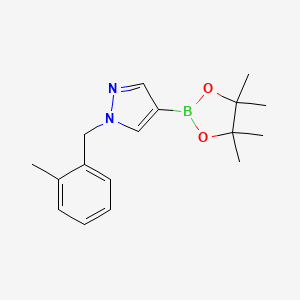

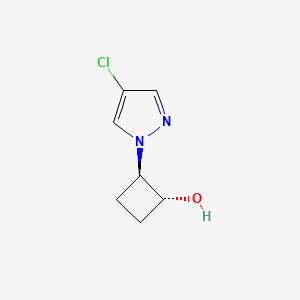
![trans-2-[(3-Methoxypropyl)amino]cyclobutan-1-ol](/img/structure/B1485393.png)
![1-[trans-2-Hydroxycyclobutyl]piperazin-2-one](/img/structure/B1485394.png)
![trans-2-[(Morpholin-4-yl)amino]cyclobutan-1-ol](/img/structure/B1485395.png)
![trans-2-[(4-Methoxyphenyl)amino]cyclobutan-1-ol](/img/structure/B1485396.png)
![1-[(2-phenyl-1H-imidazol-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1485397.png)

![trans-2-{[(2-Methoxyphenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1485403.png)
